N-benzyl-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide
Overview
Description
N-benzyl-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a benzyl group, and a phenoxy group, making it a versatile molecule for further functionalization and study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, N-benzyl-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide can be utilized to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural features allow it to interact with various biological targets.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for therapeutic interventions in diseases such as cancer, inflammation, and metabolic disorders.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-benzyl-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole ring can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Metaxalone: A muscle relaxant with a similar benzyl group.
Phenylbutazone: An anti-inflammatory drug with a phenyl group.
Oxazolidinones: A class of antibiotics with a similar oxazolidinone ring structure.
Uniqueness: N-benzyl-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups and its potential applications across multiple fields. Its structural diversity allows for a wide range of chemical modifications and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-benzyl-1-[(3,5-dimethylphenoxy)methyl]pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-15-10-16(2)12-18(11-15)25-14-23-9-8-19(22-23)20(24)21-13-17-6-4-3-5-7-17/h3-12H,13-14H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMFIHFYDSPNGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCN2C=CC(=N2)C(=O)NCC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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